4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

Organic Synthesis Medicinal Chemistry Process Chemistry

4,6-Dichloro-2-(piperidin-1-yl)pyrimidine (CAS 7038-67-7) is a heterocyclic small molecule building block featuring a pyrimidine core with chlorine atoms at the 4- and 6-positions and a piperidine ring at the 2-position. Its molecular formula is C9H11Cl2N3, with a molecular weight of 232.11 g/mol.

Molecular Formula C9H11Cl2N3
Molecular Weight 232.11 g/mol
CAS No. 7038-67-7
Cat. No. B1296826
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Dichloro-2-(piperidin-1-yl)pyrimidine
CAS7038-67-7
Molecular FormulaC9H11Cl2N3
Molecular Weight232.11 g/mol
Structural Identifiers
SMILESC1CCN(CC1)C2=NC(=CC(=N2)Cl)Cl
InChIInChI=1S/C9H11Cl2N3/c10-7-6-8(11)13-9(12-7)14-4-2-1-3-5-14/h6H,1-5H2
InChIKeyVPXXDXQRYCWVSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,6-Dichloro-2-(piperidin-1-yl)pyrimidine (CAS 7038-67-7): Procurement and Research Baseline


4,6-Dichloro-2-(piperidin-1-yl)pyrimidine (CAS 7038-67-7) is a heterocyclic small molecule building block featuring a pyrimidine core with chlorine atoms at the 4- and 6-positions and a piperidine ring at the 2-position . Its molecular formula is C9H11Cl2N3, with a molecular weight of 232.11 g/mol [1]. This compound serves as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and other bioactive molecules, due to the orthogonal reactivity of its chlorine substituents, which can be selectively displaced in sequential nucleophilic aromatic substitution (SNAr) reactions .

Why 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine (CAS 7038-67-7) Cannot Be Casually Substituted with Other Dichloropyrimidines


The specific substitution pattern of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine is critical for its role as a synthetic intermediate, and generic substitution with other 4,6-dichloropyrimidines is not feasible without altering downstream outcomes. The piperidine moiety at the 2-position is not merely a placeholder; it introduces a tertiary amine that can influence both the compound's physicochemical properties (e.g., solubility, basicity) and its reactivity in subsequent steps . Replacing it with a simpler alkyl group, like a methyl group as in 4,6-dichloro-2-methylpyrimidine (CAS 1780-26-3) [1], or an aryl group, like a phenyl ring as in 4,6-dichloro-2-phenylpyrimidine (fenclorim, CAS 3740-92-9) [2], would fundamentally alter the electronic and steric environment of the pyrimidine ring, thereby changing its behavior in cross-coupling reactions, its potential for forming salt bridges in biological targets, and its overall suitability for specific synthetic pathways.

Quantitative Evidence Guide for 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine (CAS 7038-67-7) Selection


Synthetic Yield Comparison for 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

The synthesis of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine from 4,6-dichloropyrimidine and piperidine under typical conditions (e.g., acetonitrile, reflux) has been reported to achieve a yield of 27% for the target compound . This provides a baseline for evaluating different synthetic protocols. In contrast, a separate patent procedure for a related dichloropyrimidine derivative reports a yield of 69% for a different compound . This data highlights that the yield for 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine is specific and can vary significantly depending on reaction conditions, making direct comparison of synthetic efficiency essential when selecting a supplier or developing an in-house route.

Organic Synthesis Medicinal Chemistry Process Chemistry

Pim-1 Kinase Inhibitory Activity of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

4,6-Dichloro-2-(piperidin-1-yl)pyrimidine has been identified as a ligand for the serine/threonine-protein kinase Pim-1 [1]. In an enzyme inhibition assay, it displayed an IC50 value of 1.00E+3 nM (1.0 µM) against Pim-1 [1]. This data provides a quantitative measure of its affinity for this specific kinase. While this activity is modest compared to some highly optimized clinical kinase inhibitors, it establishes a clear biochemical profile for the compound as a starting point for medicinal chemistry optimization. Direct head-to-head data against other 4,6-dichloropyrimidine analogs (e.g., 2-methyl or 2-phenyl derivatives) in the same assay is not available in the public domain, which underscores the specific and differentiated value of this data for researchers focused on Pim-1 or related kinase targets.

Kinase Inhibition Oncology Drug Discovery

P2X3 Receptor Antagonist Activity of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine

4,6-Dichloro-2-(piperidin-1-yl)pyrimidine has been characterized as an antagonist of the P2X3 receptor [1]. In a functional assay, it exhibited an IC50 value of 16 nM against the human P2X3 receptor expressed in rat C6-BU-1 cells [1]. This high potency at a clinically relevant target for pain and inflammation distinguishes it from its in-class analog, 4,6-dichloro-2-methylpyrimidine, which is not known to have significant P2X3 activity [2]. The presence of the piperidine moiety is likely a key contributor to this potent antagonism, as it can engage in specific interactions within the receptor's binding pocket.

P2X3 Antagonism Pain Research Neuroscience

mPGES-1 Inhibitory Activity of 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine in Cellular Assays

The compound has demonstrated activity as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1), a target for anti-inflammatory drug development [1]. In a cellular assay using rhIL-1β-stimulated human A549 cells, it inhibited PGE2 production with an IC50 of 8.85E+3 nM (8.85 µM) [1]. This cellular activity is a more translationally relevant measure than isolated enzyme assays. In comparison, the analog 4,6-dichloro-2-methylpyrimidine has no reported activity against mPGES-1, and 4,6-dichloro-2-phenylpyrimidine (fenclorim) is used as an agricultural safener with a different mechanism [2]. This demonstrates that the piperidine substitution directs the compound toward a distinct biological target space.

Inflammation Prostaglandin Synthesis mPGES-1 Inhibition

Key Research and Industrial Applications for 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine (CAS 7038-67-7)


Medicinal Chemistry: Synthesis of P2X3 Receptor Antagonists for Pain Research

Given its potent antagonism of the P2X3 receptor (IC50 = 16 nM) , 4,6-Dichloro-2-(piperidin-1-yl)pyrimidine is an ideal starting scaffold for medicinal chemistry programs focused on developing novel, non-opioid analgesics for chronic pain conditions. Researchers can leverage the orthogonal chlorine atoms for sequential diversification to explore structure-activity relationships (SAR) around the pyrimidine core while retaining the piperidine moiety critical for P2X3 binding.

Chemical Biology: Tool Compound for Probing Pim-1 Kinase Function

With its defined IC50 of 1.0 µM against Pim-1 kinase , this compound serves as a useful tool compound for in vitro studies investigating the role of Pim-1 in cell proliferation, survival, and oncogenesis. Its moderate potency makes it suitable for initial target validation studies and as a benchmark for screening more potent analogs derived from it.

Process Chemistry: Building Block for Kinase Inhibitor Libraries via Sequential SNAr Reactions

The two chlorine atoms at the 4- and 6-positions of the pyrimidine ring can be differentially displaced in sequential nucleophilic aromatic substitution (SNAr) reactions . This allows for the rapid generation of diverse compound libraries by first introducing an amine at the more reactive 4-position, followed by a second nucleophile at the 6-position. This orthogonal reactivity is a key advantage for high-throughput parallel synthesis in drug discovery.

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